Lumicolchicine
Overview
Description
Lumicolchicine is a photoderivative of colchicine, a natural alkaloid extracted from the plant Colchicum autumnale, commonly known as autumn crocus. Colchicine is known for its anti-inflammatory and antimitotic properties. This compound is formed through the phototransformation of colchicine under ultraviolet light, resulting in a compound with distinct chemical and biological properties .
Mechanism of Action
Target of Action
Lumicolchicine, like its parent compound colchicine, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This difference in action makes this compound a useful tool for distinguishing between the metabolic and microtubule-mediated processes in cell morphogenesis .
Biochemical Pathways
Colchicine is known to interfere with the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis .
Pharmacokinetics
Colchicine, its parent compound, is known to interact with at least three proteins: the colchicine receptor, tubulin, which governs the plasma elimination half-life of the drug; intestinal and hepatic cyp3a4, which is key to the biotransformation of the drug; and p-glycoprotein, a cell membrane transporter .
Result of Action
This suggests that this compound’s effects at the molecular and cellular level are less pronounced than those of colchicine .
Action Environment
It’s worth noting that this compound is produced from colchicine through a process of uv-phototransformation . This suggests that this compound’s properties and effects could potentially be influenced by exposure to light or other environmental factors .
Biochemical Analysis
Biochemical Properties
Lumicolchicine does not bind to microtubule protein and does not interfere with the organization of the mitotic spindle . The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .
Cellular Effects
This compound has been found to have different effects on various types of cells. For instance, it does not inhibit the growth of cress seedlings as colchicine does . It also does not have the anti-inflammatory effect that colchicine exhibits .
Molecular Mechanism
The molecular mechanism of this compound involves the photoconversion of colchicine. This process yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects . This compound does not bind to microtubule protein, does not compete with colchicine for binding sites on microtubule protein .
Temporal Effects in Laboratory Settings
The biological effects of colchicine, from which this compound is derived, on leucocyte functions, such as inhibition of chemotaxis, require 24–48 h to develop
Metabolic Pathways
The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .
Transport and Distribution
The distribution half-life of colchicine is 1–2.7 h, and it is widely taken up by tissues
Subcellular Localization
Colchicine, from which this compound is derived, binds to the cytoplasmic protein that appears to form microtubules, including those in the mitotic spindle
Preparation Methods
Synthetic Routes and Reaction Conditions: Lumicolchicine is synthesized by exposing colchicine to ultraviolet light. The photochemical reaction involves the rearrangement of the colchicine molecule, leading to the formation of this compound. The process typically requires a photochemical reactor equipped with a medium-pressure arc tube, and the reaction is carried out in ethanol at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-intensity ultraviolet light sources and large photochemical reactors to ensure efficient conversion of colchicine to this compound. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lumicolchicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, leading to the formation of new compounds.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Lumicolchicine has several scientific research applications, including:
Chemistry: It is used as a tool to study the photochemical properties of colchicine and its derivatives.
Comparison with Similar Compounds
Colchicine: The parent compound from which lumicolchicine is derived. Colchicine binds to tubulin and disrupts microtubule formation, leading to its anti-inflammatory and antimitotic effects.
Demecolchicine: A derivative of colchicine with similar biological properties but reduced toxicity.
Thiocolchicine: A sulfur-containing analogue of colchicine that exhibits different photostability and biological activity
Uniqueness of this compound: this compound is unique in that it does not bind to microtubule proteins, making it a valuable tool for distinguishing the microtubule-dependent and independent effects of colchicine. Its distinct photochemical properties and lack of anti-inflammatory effects set it apart from other colchicine derivatives .
Properties
CAS No. |
6901-13-9 |
---|---|
Molecular Formula |
C22H25NO6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide |
InChI |
InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1 |
InChI Key |
VKPVZFOUXUQJMW-LXIYXOSZSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
Appearance |
Solid powder |
6901-13-9 6901-14-0 |
|
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
eta Lumicolchicine beta-Lumicolchicine gamma Lumicolchicine gamma-Lumicolchicine Lumicolchicines |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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